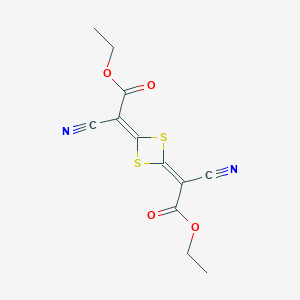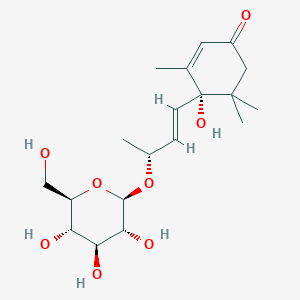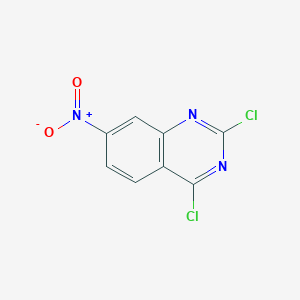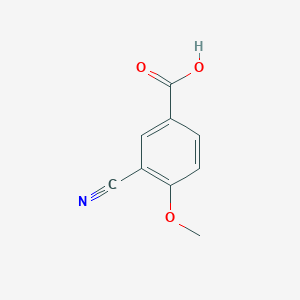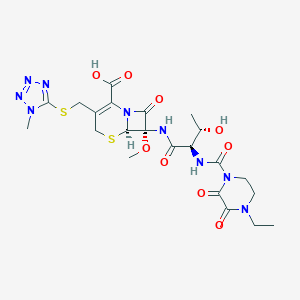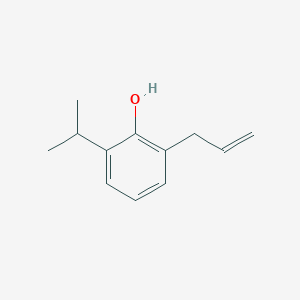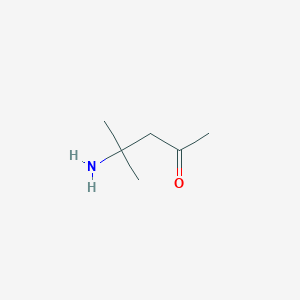
Diacetonamine
Overview
Description
Synthesis Analysis
The synthesis of diacetonamine and its derivatives involves various chemical reactions, showcasing the compound's versatility. For instance, the synthesis and characterization of a diacetonamine oxalate-copper(II) complex were explored, revealing significant fungicidal activity against agricultural pathogens. This synthesis involves reacting diacetonamine oxalate with copper chloride in deionized water, followed by crystallization in alcohol (Wu Wen-jun, 2010). Additionally, research on pyrimidinyl nitronyl nitroxides derived from diacetonamine through a sequence of Grignard reaction, Ritter reaction, and oxidation highlights the chemical's potential in generating compounds with unique properties (P. Brough et al., 2003).
Molecular Structure Analysis
The molecular structure of diacetonamine and its derivatives plays a crucial role in determining their chemical behavior and potential applications. For example, the study of diacetonamine oxalate-copper(II) complex provided insights into its structure through elemental analysis, IR, and X-ray single crystal diffraction analyses, which is instrumental in understanding its fungicidal activity (Wu Wen-jun, 2010).
Chemical Reactions and Properties
Diacetonamine is involved in various chemical reactions, leading to the formation of new compounds with distinct properties. The formation and isomerization of 3-amino-2-butenenitrile (diacetonitrile) from diacetonamine, followed by IR spectra, ab initio, and DFT force field calculations, showcase the compound's reactivity and the impact of its structure on chemical properties (S. Novkova et al., 2003).
Physical Properties Analysis
The physical properties of diacetonamine, such as solubility, melting point, and boiling point, are essential for its handling and application in various chemical processes. However, specific studies focusing on the physical properties of diacetonamine were not identified in the current literature search, indicating a potential area for further research.
Chemical Properties Analysis
The chemical properties of diacetonamine, including its reactivity, stability, and interactions with other compounds, are crucial for its application in synthesis and material science. The research on diacetylene functionalized covalent organic frameworks (COFs) demonstrates the utility of diacetonamine derivatives in creating materials with unique photocatalytic activities for hydrogen generation from water, highlighting the importance of understanding diacetonamine's chemical properties (Pradip Pachfule et al., 2017).
Scientific Research Applications
Fungicidal Activities : Diacetonamine, isolated from the fermentation broth of Streptomyces qinlingnensis sp.nov, exhibits fungicidal activities against various fungi and bacteria. It has potential as an agro-fungicide or a lead compound in fungicides (Wu Wen-jun, 2008).
Diacetonamine Oxalate-Copper(II) Complex : A study on the synthesis, structure, and fungicidal activity of diacetonamine oxalate-copper(II) complex revealed its significant fungicidal activity against agricultural pathogens, approximating the toxicity of zineb 800 WP (Wu Wen-jun, 2010).
Pyrimidinyl Nitronyl Nitroxides Synthesis : Diacetonamine was used in synthesizing pyrimidinyl nitronyl nitroxides, involving a Grignard reaction, a Ritter reaction, and oxidation of intermediate pyrimidine. This study described the properties of these compounds (P. Brough et al., 2003).
Determination in Rat Plasma : Research involved developing a reversed-phase high-performance liquid chromatography method for determining glucosamine, diacerein, and methyl sulfonyl methane in rat plasma, using diacetonamine (P. Bhavani et al., 2020).
Inducing Sporulation in Bacillus spp. : Diacetonamine, identified in soybean curd residue, was found to induce sporulation in Bacillus spp.. This discovery suggests its potential as a chemical tool in fermentation technology (A. Ikeda et al., 2017).
Potential Tumor Markers : Diacetylated derivatives of spermine and spermidine, such as N1,N12-diacetylspermine and N1,N8-diacetylspermidine, show promise as novel tumor markers, having increased excretion in various types of cancer (M. Kawakita & K. Hiramatsu, 2006).
properties
IUPAC Name |
4-amino-4-methylpentan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5(8)4-6(2,3)7/h4,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTRUFMMCCOKTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C)(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060798 | |
| Record name | 2-Pentanone, 4-amino-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diacetonamine | |
CAS RN |
625-04-7 | |
| Record name | 4-Amino-4-methyl-2-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=625-04-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diacetonamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625047 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pentanone, 4-amino-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Pentanone, 4-amino-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-4-methylpentan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.888 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIACETONAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WI13YZU3HT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



